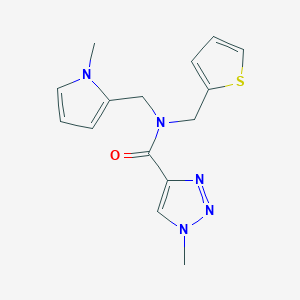

1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Propriétés

IUPAC Name |

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS/c1-18-7-3-5-12(18)9-20(10-13-6-4-8-22-13)15(21)14-11-19(2)17-16-14/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJPEVNEOPOQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations:

Core Heterocycles: The target’s 1,2,3-triazole core differs from pyrazole (in compounds 19 and 515150-39-7) or oxadiazole (in 2034547-34-5). Triazoles are known for strong hydrogen-bonding capacity and metabolic stability, which may enhance pharmacokinetics compared to pyrazoles . The thiophene group in the target and compound 19 contrasts with benzothiazole (515150-39-7) or naphthalene (1a), impacting lipophilicity and π-π stacking interactions.

Compound 19’s sulfonamide group improves water solubility but may reduce membrane permeability compared to the target’s carboxamide .

Synthesis Efficiency :

- Compound 19 achieved a moderate yield (39.9%), while 1a’s yield was lower (23%) . The target’s synthesis likely involves similar alkylation steps (e.g., using K₂CO₃ in DMF), but efficiency remains speculative .

Biological Activity :

- Only compound 19 demonstrated antibacterial and antimycobacterial activity , suggesting that the target’s thiophene and triazole motifs might confer similar bioactivity if tested .

Implications of Structural Variations

- Electronic Properties : The triazole-thiophene combination in the target may enhance electron delocalization, improving binding to enzymes like cytochrome P450 or bacterial targets.

- Steric Effects : The bulkier benzothiazole in 515150-39-7 could hinder target engagement compared to the target’s smaller substituents .

- Solubility and Permeability : The absence of polar sulfonamide groups (as in compound 19) may reduce the target’s solubility but improve its cell-membrane penetration .

Methodological Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry) to form the triazole core. Key steps include:

-

Alkyne-Azide Coupling : Reacting a propargyl-substituted precursor with an azide derivative under Cu(I) catalysis (e.g., CuI in DMF at 60–80°C).

-

N-Alkylation : Introducing the methyl-pyrrole and thiophenemethyl substituents via nucleophilic substitution or reductive amination.

-

Optimization : Yields >70% are achieved with strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Step Reagents/Conditions Yield Range CuAAC CuI, DMF, 60°C 65–85% N-Alkylation K₂CO₃, DCM, RT 50–75% Purification Column chromatography (SiO₂, EtOAc/hexane) >95% purity

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the triazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.2 ppm), and pyrrole (δ 6.0–6.5 ppm) moieties. Integrate methyl groups (δ 2.5–3.5 ppm) to confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₇H₂₀N₆OS).

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) .

Q. How do the compound’s solubility properties influence solvent selection for biological assays?

- Methodological Answer : The compound is lipophilic (logP ~2.5–3.5) due to aromatic and alkyl substituents. Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity. Sonication or heating (40–50°C) improves dissolution .

Q. What functional groups contribute to its stability under physiological conditions?

- Key Groups :

- Triazole Core : Resists hydrolysis at pH 7.4 due to aromatic stabilization.

- Methyl-Pyrrole : Enhances metabolic stability by reducing CYP450-mediated oxidation.

- Thiophene : Susceptible to sulfoxidation; store at –20°C in dark to prevent degradation .

Q. Which chromatographic methods are optimal for purification?

- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. For intermediates, silica gel chromatography (EtOAc/hexane, 3:7 to 1:1) effectively separates polar byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxamide and catalytic lysine/aspartate residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC₅₀ data .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell-based vs. enzyme assays?

- Answer :

- Membrane Permeability : Measure logD (octanol-water) to evaluate passive diffusion; low permeability may explain reduced cellular activity despite high enzyme inhibition.

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .

Q. How do steric effects from the methyl-pyrrole group influence regioselectivity in cross-coupling reactions?

- Answer :

- Buchwald-Hartwig Amination : Steric hindrance from the methyl group directs coupling to the less hindered N-atom of the triazole.

- Optimization : Use bulky ligands (XPhos) to enhance selectivity for the desired regioisomer (>90%) .

Q. What experimental designs minimize byproduct formation during N-alkylation?

- Answer :

- Stepwise Alkylation : First install the thiophenemethyl group, then the methyl-pyrrole to avoid competing reactions.

- Base Selection : Use NaH in THF (0°C) for controlled deprotonation, reducing over-alkylation .

Q. How can reaction optimization frameworks (e.g., Design of Experiments) improve synthesis scalability?

- Answer :

- DOE Parameters : Vary catalyst loading (CuI: 5–15 mol%), temperature (50–80°C), and solvent (DMF vs. t-BuOH/H₂O) in a factorial design.

- Outcome : Identify conditions that maximize yield (≥80%) while minimizing Cu residues (<50 ppm) for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.